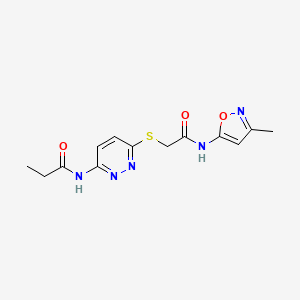

N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Description

N-(6-((2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a synthetic small molecule featuring a pyridazine core substituted with a thioether-linked 2-oxoethyl group bearing a 3-methylisoxazole-5-ylamino moiety and a terminal propionamide group.

Properties

IUPAC Name |

N-[6-[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3S/c1-3-10(19)14-9-4-5-13(17-16-9)22-7-11(20)15-12-6-8(2)18-21-12/h4-6H,3,7H2,1-2H3,(H,15,20)(H,14,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFGKZZHMCVJPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=NO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a pyridazine ring, a propionamide moiety, and a thioether linkage, suggest significant biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H15N5O3S

- Molecular Weight : 321.36 g/mol

- Structural Features : The compound contains functional groups that may interact with various biological targets, enhancing its potential as a drug candidate.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors. The presence of the pyridazine and isoxazole rings suggests that this compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : The compound could act as a modulator of various receptors, potentially influencing cellular signaling pathways related to cancer and infectious diseases.

- Hydrogen Bonding and π-Staking : The structural characteristics allow for hydrogen bonding and π-stacking interactions with biological macromolecules, which are crucial for binding efficacy.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant biological activities:

Case Studies

- Cancer Research : A study focused on the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway found that similar compounds can suppress tumor growth in xenograft models . This suggests that this compound may also exhibit antitumor properties.

- Infectious Disease : Another investigation into compounds targeting bacterial virulence factors revealed that structural analogs could inhibit type III secretion systems (T3SS), which are critical for pathogen virulence . This highlights the potential for this compound to be developed as an antimicrobial agent.

Scientific Research Applications

Anticancer Research

N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has been investigated for its anticancer properties. Structural analogs have shown significant activity against various cancer cell lines. For instance, related compounds with similar structural motifs have demonstrated percent growth inhibitions (PGIs) of up to 86% against specific cancer types, indicating potential for further exploration in drug development for cancer therapies .

Antimicrobial Studies

The compound's unique combination of functional groups suggests possible antimicrobial activity. Preliminary studies have indicated that compounds with similar structures exhibit good efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings highlight the importance of exploring this compound in the context of developing new antimicrobial agents .

Drug Design and Development

The structural complexity of this compound makes it an interesting candidate for drug design. Its thioether and isoxazole components may confer distinct biological activities that could be exploited in the synthesis of novel therapeutics. The compound's potential interactions with biological targets can be evaluated using molecular docking studies, which can provide insights into its mechanism of action .

Case Study 1: Synthesis and Biological Evaluation

A study focusing on the synthesis of similar compounds demonstrated that derivatives featuring isoxazole and pyridazine rings exhibited promising anticancer activities. These compounds were synthesized through multi-step organic reactions, followed by biological assays to evaluate their efficacy against various cancer cell lines. The results showed that modifications in the structure significantly influenced biological activity, emphasizing the importance of structure–activity relationships in drug development .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, researchers synthesized a series of compounds related to this compound and assessed their antimicrobial properties using the disc diffusion method. The study revealed that several derivatives exhibited strong antibacterial and antifungal activities, suggesting that this class of compounds could lead to the development of effective antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

Analysis :

- 2d and 2e exhibit high yields (>79%), suggesting robust synthetic routes for pyrimidinone-thioether analogs .

- Higher melting points in 2d/2e (217–228°C) may indicate greater crystallinity compared to the target compound, though experimental data is needed.

Hypothesized Advantages :

Q & A

Basic: What are the key synthetic steps and analytical methods for synthesizing this compound?

Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core. Key steps include:

- Thioether linkage formation : Coupling a thiol-containing intermediate (e.g., 2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl thiol) to the pyridazin-3-yl group via nucleophilic substitution.

- Amide bond formation : Reacting the intermediate with propionyl chloride or activated esters under basic conditions (e.g., DMF with DIPEA).

Analytical validation : - Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyridazine and isoxazole moieties via and NMR shifts (e.g., pyridazine C3-thioether protons at δ 7.2–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Basic: How does the compound’s solubility and stability influence experimental design?

Answer:

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the pyridazine and amide groups. Pre-formulation studies should test solubility in PBS (pH 7.4) for biological assays .

- Stability : Hydrolytic susceptibility of the amide bond under acidic/basic conditions requires pH monitoring during storage (recommended: –20°C in anhydrous DMSO) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

- Statistical Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst). For example, optimize thioether coupling by varying temperature (40–80°C) and solvent polarity (THF vs. DCM) .

- Computational Reaction Path Analysis : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. ICReDD’s approach integrates computational predictions with experimental validation to reduce trial-and-error .

Advanced: What methodologies are recommended for studying interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding affinity () in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions, critical for structure-activity relationship (SAR) studies .

- Molecular Docking : Compare binding poses with structural analogs (e.g., triazolopyridazine derivatives) using software like AutoDock Vina to prioritize targets .

Advanced: How can contradictory biological activity data be resolved across studies?

Answer:

- Systematic Variability Analysis : Control for batch-to-batch purity differences using HPLC-MS and assess biological replicates with ANOVA .

- Off-Target Profiling : Screen against related enzymes (e.g., cytochrome P450 isoforms) to rule out nonspecific interactions .

- Meta-Analysis : Compare data across studies using standardized assays (e.g., IC50 values in kinase inhibition) and adjust for experimental conditions (e.g., ATP concentration) .

Basic: What functional groups dictate the compound’s reactivity and SAR?

Answer:

- Pyridazine Core : Electron-deficient ring enhances electrophilic substitution at the C3-thioether position .

- 3-Methylisoxazole : The NH group participates in hydrogen bonding with target proteins, while the methyl group modulates steric hindrance .

- Propionamide : Hydrolytically stable compared to esters, but susceptible to enzymatic cleavage in vivo, impacting pharmacokinetics .

Advanced: How can computational modeling guide derivative design?

Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction mechanisms (e.g., amide bond hydrolysis) to predict stability .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors in the isoxazole ring) using Schrödinger’s Phase .

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability and toxicity early in design .

Advanced: What strategies validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .

- Knockdown/Rescue Experiments : Use siRNA to silence the putative target and assess functional recovery with compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.